molecular formula C15H20N2O2 B1196354 Baptifoline CAS No. 732-50-3

Baptifoline

Cat. No.: B1196354
CAS No.: 732-50-3
M. Wt: 260.33 g/mol
InChI Key: AOOCSKCGZYCEJX-HKUMRIAESA-N
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Scientific Research Applications

Baptifoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baptifoline involves several steps, starting from basic organic compounds. The key steps include:

    Formation of the quinolizidine ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Fusion of pyridine rings: The pyridine rings are introduced through a series of condensation reactions.

    Final cyclization: The final step involves the cyclization to form the tetracyclic structure of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Selection of high-purity starting materials: Ensuring the purity of starting materials is crucial for the efficiency of the synthesis.

    Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Baptifoline undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups on the this compound molecule.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Baptifoline involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Binding to receptors: this compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

    Modulating enzyme activity: It may inhibit or activate certain enzymes, thereby influencing various biochemical pathways.

    Altering gene expression: this compound may affect the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Anagyrine: Another alkaloid with a similar tetracyclic structure.

    Lupanine: A related alkaloid with a quinolizidine core.

    Sparteine: An alkaloid with a similar nitrogen-containing ring system.

Uniqueness of Baptifoline

This compound is unique due to its specific tetracyclic structure and the presence of multiple stereocenters, which contribute to its distinct chemical and biological properties. Its unique structure allows it to interact with molecular targets in a specific manner, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

732-50-3

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h1-3,10-12,14,18H,4-9H2/t10-,11-,12-,14-/m1/s1

InChI Key

AOOCSKCGZYCEJX-HKUMRIAESA-N

Isomeric SMILES

C1CN2C[C@H]3C[C@@H]([C@H]2C[C@@H]1O)CN4C3=CC=CC4=O

SMILES

C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O

Canonical SMILES

C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O

melting_point

210 °C

physical_description

Solid

Synonyms

baptifoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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